molecular formula C19H21NO5 B15174432 2-(3-Phenoxyphenyl)piperidine oxalate CAS No. 1177353-02-4

2-(3-Phenoxyphenyl)piperidine oxalate

Cat. No.: B15174432
CAS No.: 1177353-02-4
M. Wt: 343.4 g/mol
InChI Key: LHRGEGYZENXUQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Phenoxyphenyl)piperidine oxalate typically involves the reaction of 3-phenoxyaniline with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(3-Phenoxyphenyl)piperidine oxalate undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Phenoxyphenyl)piperidine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)piperidine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Phenoxyphenyl)piperidine oxalate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound in various fields of research and industry.

Properties

CAS No.

1177353-02-4

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

oxalic acid;2-(3-phenoxyphenyl)piperidine

InChI

InChI=1S/C17H19NO.C2H2O4/c1-2-8-15(9-3-1)19-16-10-6-7-14(13-16)17-11-4-5-12-18-17;3-1(4)2(5)6/h1-3,6-10,13,17-18H,4-5,11-12H2;(H,3,4)(H,5,6)

InChI Key

LHRGEGYZENXUQF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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